Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate
Overview
Description
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is a chemical compound with the molecular formula C26H25F3O5S2 and a molecular weight of 538.6 g/mol . This compound is notable for its unique structure, which includes a triphenylsulfonium cation and a 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate anion
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Over time, the release of acid and the initiation of polymerization reactions can lead to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant alterations in cellular metabolism and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can exert its biochemical effects. For example, the release of acid in certain organelles can lead to localized changes in pH, affecting enzyme activity and metabolic processes within those compartments.
Preparation Methods
The synthesis of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves several steps. Typically, the preparation starts with the formation of the triphenylsulfonium cation, which is achieved through the reaction of triphenylsulfonium chloride with a suitable base .
Chemical Reactions Analysis
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate undergoes various chemical reactions, including:
Ion Exchange Reactions: As an ionic compound, it can participate in ion exchange reactions with other salts.
Common reagents used in these reactions include initiators for polymerization and various salts for ion exchange reactions. The major products formed from these reactions are polymers and exchanged ionic compounds.
Scientific Research Applications
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves its ability to undergo polymerization and ion exchange reactions. The triphenylsulfonium cation provides good solubility in organic solvents, facilitating its interactions with other molecules. The methacryloyloxy group allows for polymerization, while the trifluoromethyl group influences the compound’s reactivity.
Comparison with Similar Compounds
Similar compounds to Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate include:
Triphenylsulfonium triflate: Another sulfonium salt with a different anion, used in similar research applications.
Triphenylsulfonium hexafluorophosphate: Known for its use in photoinitiators and polymerization reactions.
Properties
IUPAC Name |
1,1,2-trifluoro-4-(2-methylprop-2-enoyloxy)butane-1-sulfonate;triphenylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSRRKBQUSUFTJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674039 | |
Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960012-02-6 | |
Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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